molecular formula C13H24N2O2 B3198079 tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate CAS No. 1009075-46-0

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

Cat. No.: B3198079
CAS No.: 1009075-46-0
M. Wt: 240.34 g/mol
InChI Key: URXTVALAEXFDQW-GHMZBOCLSA-N
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Description

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the cyclization of appropriate precursors to form the quinoxaline ring. This can be achieved through the condensation of an ortho-diamine with a diketone under acidic or basic conditions.

    Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to reduce the double bonds, resulting in the octahydroquinoxaline structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoxaline derivatives with various functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce any remaining double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoxaline core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The ability to modify its structure allows for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
  • tert-butyl (4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate
  • tert-butyl (4aR,8aR)-4a-formyl-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate

Uniqueness

The uniqueness of tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate lies in its specific stereochemistry and functional groups. The presence of the tert-butyl ester group and the octahydroquinoxaline core provides distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-8-14-10-6-4-5-7-11(10)15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXTVALAEXFDQW-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165709
Record name 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009075-46-0
Record name 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009075-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4aR,8aR)-octahydro-1(2H)-quinoxalinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Reactant of Route 2
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tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Reactant of Route 3
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tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Reactant of Route 5
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate
Reactant of Route 6
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

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